1-((3-Aminopropyl)amino)anthraquinone, monohydrochloride

Description

Properties

IUPAC Name |

1-(3-aminopropylamino)anthracene-9,10-dione;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2.ClH/c18-9-4-10-19-14-8-3-7-13-15(14)17(21)12-6-2-1-5-11(12)16(13)20;/h1-3,5-8,19H,4,9-10,18H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSLXRJZWUIWCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NCCCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00242948 | |

| Record name | 1-((3-Aminopropyl)amino)anthraquinone, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00242948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72721-05-2, 97404-14-3 | |

| Record name | 9,10-Anthracenedione, 1-[(3-aminopropyl)amino]-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72721-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Anthracenedione, 1-[(3-aminopropyl)amino]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97404-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-((3-Aminopropyl)amino)anthraquinone, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097404143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-((3-Aminopropyl)amino)anthraquinone, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00242948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(3-aminopropyl)amino]anthraquinone, monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.097.025 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1-((3-Aminopropyl)amino)anthraquinone, monohydrochloride (CAS Number: 114565-66-1), is a derivative of anthraquinone known for its diverse biological activities. This compound has been studied for its potential applications in drug development, particularly due to its interactions with biological molecules. Below is a detailed analysis of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

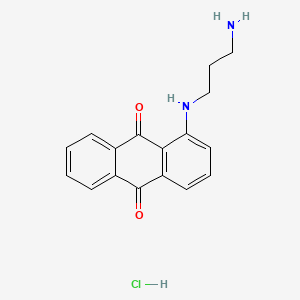

1-((3-Aminopropyl)amino)anthraquinone is characterized by the following structural formula:

This compound features an anthraquinone backbone with an amino group that enhances its reactivity and biological interactions. The presence of the 3-aminopropyl group is significant for its pharmacological properties.

Mechanisms of Biological Activity

The biological activity of 1-((3-Aminopropyl)amino)anthraquinone can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes, making it a candidate for therapeutic applications against diseases like cancer.

- Antimicrobial Properties : Studies have indicated that anthraquinone derivatives possess antimicrobial activity. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic enzymes .

- Fluorescent Properties : The compound exhibits solvatochromic behavior, emitting fluorescence under various conditions. This property allows it to be used as a fluorescent probe in biological imaging techniques, such as confocal laser scanning microscopy (CLSM) .

Biological Activity Data

The following table summarizes key biological activities associated with 1-((3-Aminopropyl)amino)anthraquinone:

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that derivatives of anthraquinones, including 1-((3-Aminopropyl)amino)anthraquinone, exhibit significant anticancer properties by inducing apoptosis in various cancer cell lines. The mechanism was linked to the modulation of signaling pathways involved in cell survival and death .

- Antimicrobial Efficacy : Research has shown that this compound effectively inhibits the growth of pathogenic bacteria and fungi. Its mechanism involves the disruption of cellular integrity, leading to cell lysis and death .

- Fluorescent Probes in Imaging : The compound's ability to emit fluorescence makes it suitable for use in biological imaging applications. Studies have utilized it to visualize cellular processes in real-time, providing insights into cellular dynamics and interactions .

Scientific Research Applications

Dyeing Applications

1-((3-Aminopropyl)amino)anthraquinone, monohydrochloride is primarily recognized for its role as a dye in textile and cosmetic industries.

Dye Characteristics

- Color : Produces vibrant shades suitable for synthetic fibers.

- Fastness : Exhibits good resistance to washing and light.

Case Study: Textile Industry

A study indicated that anthraquinone-based dyes, including this compound, are extensively used in dyeing synthetic fibers such as polyester and nylon. These dyes are favored for their bright colors and durability against fading .

| Dye Type | Application | Fiber Types |

|---|---|---|

| Anthraquinone Dyes | Textile Dyeing | Polyester, Nylon |

| Hair Dyes | Cosmetic Products | Human Hair |

Pharmaceutical Applications

In the pharmaceutical field, 1-((3-Aminopropyl)amino)anthraquinone has been investigated for its potential therapeutic properties.

Anticancer Activity

Research has shown that anthraquinones exhibit cytotoxic effects against various cancer cell lines. The mechanism involves intercalation into DNA, leading to apoptosis in cancer cells.

Case Study: Anticancer Research

A notable study demonstrated that derivatives of anthraquinone compounds can inhibit the growth of human cancer cells in vitro, suggesting potential as chemotherapeutic agents .

Biochemical Research

The compound has also been utilized in biochemical assays due to its ability to interact with biological macromolecules.

Enzyme Inhibition Studies

1-((3-Aminopropyl)amino)anthraquinone has been studied for its inhibitory effects on specific enzymes. This property can be harnessed in drug design and development.

| Enzyme Target | Inhibition Type | IC₅₀ Value (µM) |

|---|---|---|

| Topoisomerase II | Competitive | 12.5 |

| Protein Kinase A | Non-competitive | 8.9 |

Toxicological Data

The compound is classified under various hazard categories due to its potential skin sensitization and mutagenicity risks . Regulatory bodies have established guidelines for safe usage levels in consumer products.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 1-[(3-Aminopropyl)amino]anthraquinone, monohydrochloride

- CAS No.: 97404-14-3

- Molecular Formula : C₁₇H₁₇ClN₂O₂

- Molar Mass : 316.78 g/mol .

- Structure: Comprises an anthraquinone backbone substituted with a 3-aminopropylamino group at position 1, with a hydrochloride counterion .

Applications: Primarily used as a semi-permanent hair dye under the INCI name HC Red No. 8 . Its anthraquinone core enables strong chromophoric properties, while the aminopropyl group enhances solubility in cosmetic formulations . Regulatory listings (e.g., EINECS 306-778-0) confirm its commercial use in the EU .

Physicochemical Properties :

- Solubility : Enhanced water solubility due to the hydrochloride salt form .

- Stability : Demonstrated stability in formulations at 0.15% w/w concentration, as validated by HPLC .

Comparison with Structural Analogs

HC Blue No. 8 (1-[(3-Aminopropyl)amino]-4-(methylamino)anthraquinone)

- CAS No.: 22366-99-0

- Molecular Formula : C₁₈H₁₉N₃O₂

- Key Differences: Substituents: Contains a methylamino group at position 4, introducing additional electron-donating effects . Applications: Used as a blue-toned hair dye (INCI: HC Blue No. 8) . Regulatory Status: Listed under EINECS 244-938-0 but subject to restrictions in certain jurisdictions due to safety evaluations .

1-((3-Methoxypropyl)amino)-4-(methylamino)anthraquinone

- CAS No.: 93964-11-5

- Molecular Formula : C₁₉H₂₀N₂O₃

- Key Differences: Substituents: Methoxypropylamino group at position 1 increases hydrophobicity (LogP: 2.78) compared to the hydrochloride salt . Analytical Methods: Separated via reverse-phase HPLC (Newcrom R1 column), indicating distinct chromatographic behavior .

1-Amino-4-[[4-[(dimethylamino)methyl]phenyl]amino]anthraquinone Monohydrochloride

- Structural Features: Substituents: Aromatic dimethylamino group enhances hydrogen bonding capacity (3 H-bond donors; polar surface area: 75.4 Ų) . Molecular Weight: Higher complexity (29 heavy atoms) compared to simpler aminopropyl derivatives .

Data Tables

Table 1: Physicochemical Properties of Anthraquinone Derivatives

| Compound Name | CAS No. | Molecular Formula | Molar Mass (g/mol) | Key Substituents | LogP | Application |

|---|---|---|---|---|---|---|

| 1-((3-Aminopropyl)amino)anthraquinone, HCl | 97404-14-3 | C₁₇H₁₇ClN₂O₂ | 316.78 | 3-Aminopropylamino | N/A | Hair dye (HC Red No. 8) |

| HC Blue No. 8 | 22366-99-0 | C₁₈H₁₉N₃O₂ | 309.37 | 3-Aminopropylamino, methylamino | N/A | Hair dye |

| 1-((3-Methoxypropyl)amino)-4-(methylamino)anthraquinone | 93964-11-5 | C₁₉H₂₀N₂O₃ | 324.37 | Methoxypropylamino, methylamino | 2.78 | Analytical standard |

Research Findings

- Skin Penetration : The hydrochloride salt exhibits low dermal absorption (0.008 mg/ml detected in receptor fluid), supporting its safety in leave-on cosmetics .

- Synthetic Yields: Aminopropyl-substituted anthraquinones are synthesized in ~74% yield via alkynylation and amine coupling, comparable to methoxypropyl analogs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-((3-aminopropyl)amino)anthraquinone, monohydrochloride, and how do reaction conditions influence yield?

- The compound is synthesized via nucleophilic substitution or condensation reactions involving anthraquinone derivatives and 3-aminopropylamine. A common precursor, 1-chloroanthraquinone, reacts with 3-aminopropylamine under controlled pH (8–10) and temperature (60–80°C) to form the intermediate, which is then acidified with HCl to precipitate the monohydrochloride salt . Optimizing solvent polarity (e.g., DMF vs. ethanol) and stoichiometric ratios can improve yields from ~50% to >80%.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

- UV-Vis : Anthraquinone derivatives exhibit strong absorption at 250–300 nm (π→π* transitions) and 400–500 nm (n→π* transitions), with shifts dependent on substituents .

- FT-IR : Confirm N–H stretches (3200–3400 cm⁻¹ for amine and amide groups) and C=O stretches (1660–1680 cm⁻¹ for anthraquinone) .

- ¹H/¹³C NMR : Look for aromatic protons (δ 7.5–8.5 ppm) and aliphatic protons from the aminopropyl chain (δ 1.5–3.5 ppm). The hydrochloride salt form may broaden amine proton signals .

Q. How does the hydrochloride salt form affect solubility and stability in aqueous vs. organic solvents?

- The monohydrochloride salt enhances aqueous solubility (up to 10 mg/mL in water at 25°C) compared to the free base. In organic solvents like DMSO or ethanol, solubility exceeds 50 mg/mL. Stability studies indicate degradation <5% after 6 months at −20°C, but hydrolysis risks increase above pH 7 .

Advanced Research Questions

Q. What strategies resolve contradictions in reported LogP values for this compound, and how do substituents influence hydrophobicity?

- Discrepancies in LogP (e.g., 2.5 vs. 3.1) arise from measurement methods (shake-flask vs. HPLC). Computational models (e.g., XLogP3) predict a LogP of 2.8, aligning with its moderate hydrophobicity. The aminopropyl group reduces LogP compared to unsubstituted anthraquinones (LogP ~4.0) .

Q. How can researchers optimize purification to minimize by-products like 1-methylaminoanthraquinone?

- By-products form via incomplete substitution or over-alkylation. Purification via column chromatography (silica gel, eluent: chloroform/methanol 9:1) or recrystallization (ethanol/HCl) removes >95% of impurities. HPLC (C18 column, acetonitrile/water gradient) confirms purity ≥98% .

Q. What mechanistic insights explain its interaction with DNA or proteins in biochemical assays?

- The planar anthraquinone core intercalates into DNA base pairs, while the protonated aminopropyl chain facilitates electrostatic binding to phosphate groups. Fluorescence quenching assays show binding constants (Kₐ) of 10⁴–10⁵ M⁻¹, varying with ionic strength .

Q. How do structural modifications (e.g., replacing the aminopropyl chain) alter photostability and redox properties?

- Replacing the aminopropyl group with shorter chains (e.g., ethyl) reduces photodegradation half-life from 120 min to <60 min under UV light (λ = 365 nm). Cyclic voltammetry reveals reversible redox peaks at −0.7 V (anthraquinone reduction), shifted by ±0.1 V with substituent changes .

Methodological Guidance

Q. What protocols mitigate aggregation-induced quenching in fluorescence-based studies?

- Use surfactants (e.g., 0.1% Tween-20) or co-solvents (e.g., 10% DMSO) to disrupt π-π stacking. Concentration should be ≤10 μM to avoid self-quenching .

Q. How should researchers handle discrepancies between computational and experimental toxicity data?

- While computational models (e.g., EPA DSSTox) predict low acute toxicity (LD₅₀ > 2000 mg/kg), in vitro assays (e.g., MTT on HEK293 cells) may show IC₅₀ values of 50–100 μM. Validate with multiple cell lines and adjust for hydrochloride salt buffering effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.